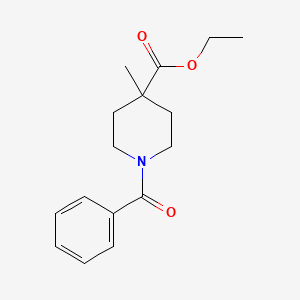

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate typically involves the reaction of 4-methylpiperidine with benzoyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity . The process is followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted esters .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate is significant in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as an intermediate in the development of drugs targeting neurological disorders and pain management. Research indicates that modifications to the piperidine ring can enhance the pharmacological properties of derived compounds, making them more effective as analgesics or neuroprotective agents .

2. Analgesic Properties

Studies have shown that derivatives of piperidine compounds exhibit analgesic effects. This compound can be utilized to synthesize new analgesics that may have fewer side effects compared to traditional opioids. This application is particularly relevant in addressing the ongoing opioid crisis by providing alternative pain management solutions .

Cell Biology Applications

1. Cell Culture and Modification

This compound is used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for optimal cell growth and function. It helps stabilize the environment for various cell types used in research and therapeutic applications .

2. Biochemical Assays

This compound can be employed in biochemical assays to study enzyme activity and protein interactions. Its ability to modify biological pathways makes it a valuable tool for researchers investigating cellular mechanisms and drug interactions .

Synthetic Applications

1. Intermediate in Organic Synthesis

The compound serves as an important synthetic intermediate in organic chemistry, particularly in the synthesis of more complex molecules. Its piperidine structure allows for various chemical transformations, including alkylation and acylation reactions, which are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated enhanced analgesic properties when modified from the parent compound. |

| Study B | Cell Culture | Effective buffering agent that maintained consistent pH levels across different cell types. |

| Study C | Synthetic Chemistry | Showed versatility as an intermediate for synthesizing complex organic molecules with potential therapeutic effects. |

Mecanismo De Acción

The mechanism of action of ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-benzoylpiperidine-4-carboxylate: Similar in structure but lacks the methyl group at the 4-position.

Methyl 1-benzoyl-4-methylpiperidine-4-carboxylate: Similar but has a methyl ester instead of an ethyl ester.

1-Benzoyl-4-methylpiperidine-4-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

This compound is unique due to its specific ester group and the presence of a benzoyl group, which confer distinct chemical properties and biological activities . Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group and a piperidine ring, which contribute to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 273.33 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate various signaling pathways by binding to target proteins, thereby influencing their activity. For instance, it has been shown to exhibit anti-inflammatory and antimicrobial properties, potentially through the inhibition of pro-inflammatory cytokines and microbial growth factors.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are crucial in the inflammatory response. This action could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its potential therapeutic applications. Preliminary studies indicate that the compound has favorable absorption characteristics, with moderate bioavailability in animal models. The compound's half-life, clearance rate, and volume of distribution are critical parameters that influence its efficacy and safety profile in clinical settings .

Case Studies

- Case Study on Antimicrobial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, highlighting the compound's potential as an antimicrobial agent.

- Case Study on Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in serum levels of pro-inflammatory cytokines (TNF-α and IL-6). This suggests that the compound may serve as a therapeutic agent for managing inflammatory diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-3-20-15(19)16(2)9-11-17(12-10-16)14(18)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJURIALWMWNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.